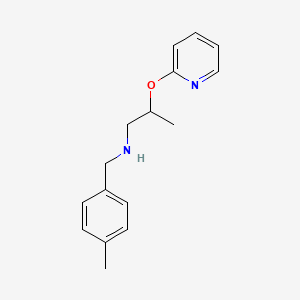![molecular formula C14H18Cl2N2O B13370472 2,4-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide](/img/structure/B13370472.png)
2,4-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with two chlorine atoms and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide typically involves multiple steps One common method starts with the chlorination of benzamide to introduce the chlorine atoms at the 2 and 4 positionsThe reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2,4-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide
- 3,5-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide
Uniqueness
2,4-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide is unique due to its specific substitution pattern and the presence of the pyrrolidinyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H18Cl2N2O |
|---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C14H18Cl2N2O/c1-2-18-7-3-4-11(18)9-17-14(19)12-6-5-10(15)8-13(12)16/h5-6,8,11H,2-4,7,9H2,1H3,(H,17,19) |
InChI Key |
FSPVNEVWLYAUFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13370391.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370392.png)
![6-(1-Adamantyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370400.png)
![2-(1-{2-[2-(2-Oxo-2-phenylethylidene)-1-imidazolidinyl]ethyl}-2-imidazolidinylidene)-1-phenylethanone](/img/structure/B13370408.png)
![N-{2-[3-(trifluoromethyl)anilino]-4-pyrimidinyl}-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B13370417.png)
![2-chloro-N-(2-ethoxyphenyl)-5-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13370424.png)
![{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B13370425.png)
![6-[(4-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370430.png)
![N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13370437.png)


![3-[(Benzylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370462.png)

![1-(2-Chlorophenyl)-4-[(6-methoxy-2-naphthyl)sulfonyl]piperazine](/img/structure/B13370478.png)
